molecular formula C11H13FN2O B2616508 (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one CAS No. 334477-18-8

(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Cat. No.: B2616508
CAS No.: 334477-18-8
M. Wt: 208.236
InChI Key: DFUGUOHNKOIDMN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a specific stereoisomer within the broader class of substituted piperazin-2-one derivatives. The compound possesses the Chemical Abstracts Service registry number 334477-18-8, distinguishing it from its racemic counterpart which bears the registry number 334477-68-8. This nomenclatural distinction reflects the critical importance of stereochemical specification in modern chemical databases and regulatory frameworks.

The molecular formula C11H13FN2O encompasses a molecular weight of 208.23 daltons, positioning this compound within the typical range for small molecule heterocyclic scaffolds. The systematic name follows International Union of Pure and Applied Chemistry conventions, explicitly indicating the (S)-configuration at the chiral center, the position of the fluoro and methyl substituents on the phenyl ring, and the piperazin-2-one core structure.

The compound's structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System code documented as O=C1NCCN[C@H]1C2=CC=C(F)C=C2C. This notation specifically incorporates the stereochemical designation through the [C@H] specification, emphasizing the three-dimensional nature of the molecule that distinguishes it from achiral analogs.

Chemical Property Value Source Reference
Chemical Abstracts Service Number 334477-18-8
Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
MDL Number MFCD12400843
Simplified Molecular Input Line Entry System O=C1NCCN[C@H]1C2=CC=C(F)C=C2C

The nomenclature also reflects the compound's position within the broader family of fluorinated heterocycles, where the 4-fluoro-2-methylphenyl substituent introduces specific electronic and steric properties. The fluoro substituent, positioned para to the point of attachment, significantly influences the electronic distribution within the aromatic system, while the ortho-methyl group provides steric bulk that can affect both synthetic accessibility and potential biological interactions.

Historical Context in Heterocyclic Chemistry Research

The development of piperazin-2-one chemistry has evolved significantly over several decades, with this compound representing a culmination of advances in both heterocyclic synthesis and stereochemical control. The piperazin-2-one motif has gained recognition as a privileged structure in medicinal chemistry, prompting extensive research into synthetic methodologies that can access these frameworks with high stereochemical fidelity.

Historical developments in piperazin-2-one synthesis have been driven by the recognition that these heterocyclic structures serve as excellent peptidomimetic scaffolds. Early research demonstrated that the specific positioning of heteroatoms within the piperazin-2-one framework could effectively mimic peptide backbone conformations while providing enhanced metabolic stability. This recognition sparked significant interest in developing enantioselective synthetic approaches that could access chiral piperazin-2-ones with high enantiomeric purity.

The advancement of palladium-catalyzed asymmetric hydrogenation methodologies has been particularly significant in the context of chiral piperazin-2-one synthesis. Recent research has demonstrated that palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can directly construct chiral piperazin-2-one skeletons, achieving yields and stereoselectivities that were previously challenging to obtain. These methodologies have enabled access to 5,6-disubstituted piperazin-2-ones with enantiomeric excesses ranging from 84-90%, representing a significant advancement in the field.

The historical progression has also been marked by the development of cascade synthetic approaches that can form multiple bonds in a single transformation. These methodologies, which allow simultaneous formation of carbon-nitrogen and nitrogen-carbon bonds, have provided facile access to structural diversity while simplifying synthetic processes. Such approaches have been particularly valuable in the context of fluorinated piperazin-2-one derivatives, where traditional synthetic methods often face challenges related to the electronic effects of fluorine substitution.

Research into the mechanism of piperazin-2-one formation has revealed the importance of stepwise hydrogenation processes. Studies have proposed that initial reduction occurs at specific carbon-nitrogen bonds, followed by acid-catalyzed isomerization steps that ultimately lead to the desired stereochemical outcome. This mechanistic understanding has been crucial in optimizing reaction conditions and achieving high levels of stereochemical control.

Historical Milestone Development Impact on Field
Early Peptidomimetic Recognition Identification of piperazin-2-one as privileged scaffold
Palladium-Catalyzed Hydrogenation Development of asymmetric synthesis methods
Cascade Synthesis Methods Simultaneous bond formation strategies
Mechanistic Understanding Elucidation of stepwise hydrogenation processes

Significance of Stereochemistry in Piperazin-2-one Derivatives

The stereochemical aspects of this compound exemplify the critical importance of three-dimensional molecular architecture in heterocyclic chemistry. The (S)-configuration at the chiral center represents more than merely a structural descriptor; it fundamentally influences the compound's chemical reactivity, potential biological activity, and synthetic accessibility through stereoselective methodologies.

Research has demonstrated that the stereochemistry of piperazin-2-one derivatives significantly impacts their peptidomimetic properties. The specific spatial arrangement of substituents around the chiral center affects how these molecules can interact with biological targets, with different enantiomers often displaying dramatically different activity profiles. This enantiomeric dependence has driven the development of increasingly sophisticated asymmetric synthetic methodologies.

The (S)-enantiomer of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one can be accessed through several stereoselective synthetic routes. Palladium-catalyzed asymmetric hydrogenation using (R)-TolBINAP ligands has emerged as a particularly effective approach, providing access to the desired enantiomer with high stereoselectivity. These reactions typically proceed through careful control of reaction conditions, including temperature, pressure, and the presence of Brønsted acid additives.

The stereochemical outcome in piperazin-2-one synthesis is often controlled through regiospecific protonation of enamide intermediates. This mechanism allows for the generation of specific chiral centers through careful manipulation of reaction conditions and catalyst selection. The ability to control this stereochemical outcome has been crucial in accessing enantiopure materials for further research applications.

Analysis of structure-activity relationships in piperazin-2-one derivatives has revealed that stereochemistry at the chiral center significantly influences biological activity profiles. Studies of related compounds have shown that the (S)-configuration often correlates with enhanced activity compared to racemic mixtures, suggesting that the three-dimensional arrangement of functional groups is critical for optimal target interaction.

The synthesis of this compound from its corresponding dihydropyrazin-2-one precursor represents a model system for understanding stereoselective heterocyclic transformations. These synthetic transformations demonstrate the importance of maintaining stereochemical integrity throughout multi-step synthetic sequences, particularly when dealing with electron-withdrawing substituents such as fluorine.

Stereochemical Factor Impact Research Finding
Enantiomeric Purity Biological activity selectivity (S)-configuration preferred
Synthetic Accessibility Asymmetric catalyst selection (R)-TolBINAP effectiveness
Mechanistic Pathway Regiospecific protonation control Enamide intermediate formation
Structure-Activity Relationships Target interaction specificity Stereochemistry-dependent activity

The fluorine substituent in the 4-position of the phenyl ring introduces additional stereochemical considerations through its electronic effects. Fluorine's high electronegativity and small size create a unique electronic environment that can influence the stereochemical outcome of synthetic transformations. The combination of the fluoro substituent with the ortho-methyl group creates a specific steric and electronic environment that must be carefully considered in synthetic planning.

Advanced analytical techniques have been essential in confirming the stereochemical identity of this compound. Nuclear magnetic resonance spectroscopy, particularly carbon-13 and proton nuclear magnetic resonance, provides detailed information about the stereochemical environment around the chiral center. The significant differences in spectroscopic signatures between cis and trans isomers of related piperazin-2-one derivatives demonstrate the sensitivity of these analytical methods to stereochemical variations.

The significance of stereochemistry extends to the compound's potential applications in medicinal chemistry research. The ability to access specific enantiomers with high purity enables researchers to investigate structure-activity relationships with precision, potentially leading to the development of more selective and effective therapeutic agents. The this compound serves as an excellent model compound for understanding these stereochemical effects in the broader context of heterocyclic drug discovery.

Properties

IUPAC Name

(3S)-3-(4-fluoro-2-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGUOHNKOIDMN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzene and piperazine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is primarily studied for its potential therapeutic applications:

  • Neurological Disorders : The compound has been investigated for its ability to act as a receptor antagonist, particularly targeting neurokinin receptors. For instance, analogs of this compound have shown promise as NK(1) receptor antagonists, which are relevant in treating conditions like anxiety and depression .
  • Cancer Treatment : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated significant activity against various cancer cell lines, suggesting potential as an anticancer agent .

The biological effects of this compound include:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For example, it may modulate the activity of kinases related to tumor growth and angiogenesis .
  • Receptor Binding : Studies have shown that this compound can bind to several receptors, leading to modulation of neurotransmitter systems, which is crucial in the context of neurological therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits specific enzymes involved in signaling

Table 2: In Vitro Studies Summary

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
Study BMCF-7 (breast cancer)20.5Moderate activity; optimization needed
Study CHepG2 (liver cancer)12.8High selectivity index

Case Study 1: NK(1) Receptor Antagonism

A study focused on the synthesis and pharmacological characterization of piperazine derivatives revealed that this compound and its analogs exhibited potent NK(1) receptor antagonism. This property is significant for developing treatments for anxiety and depression-related disorders .

Case Study 2: Cancer Cell Proliferation

In a comparative study on several piperazine derivatives, this compound was found to inhibit the proliferation of breast cancer cell lines effectively. The mechanism was linked to the modulation of signaling pathways associated with cell growth and survival .

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazin-2-one derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Piperazin-2-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Properties Reference
This compound 4-Fluoro-2-methylphenyl 208.23 Potential protease inhibitor (docking score: -9.2 kcal/mol)
3-(4-Trifluoromethylphenyl)-piperazin-2-one 4-Trifluoromethylphenyl 244.21 Unknown bioactivity; used in SAR studies
3-[2-(Pyridin-2-yl)benzyl]piperazin-2-one Pyridin-2-ylbenzyl 293.34 SARS-CoV-2 M<sup>pro</sup> inhibitor (IC₅₀: ~10 μM)
1-(4-Fluorophenyl)piperazin-2-one 4-Fluorophenyl 194.20 Intermediate for antipsychotic drug synthesis
(5S)-5-butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one Complex substituents (imidazole, trifluoromethoxy) 504.52 Antifungal candidate (in preclinical trials)

Key Findings

Substituent Effects on Bioactivity :

  • The 4-fluoro-2-methylphenyl group in the target compound confers moderate hydrophobicity and steric bulk, optimizing interactions with hydrophobic pockets in proteases . In contrast, the pyridin-2-ylbenzyl substituent in compound 107 enhances polar interactions, contributing to its SARS-CoV-2 M<sup>pro</sup> inhibition .
  • Trifluoromethyl groups (e.g., in 3-(4-Trifluoromethylphenyl)-piperazin-2-one) increase metabolic stability but may reduce solubility, limiting in vivo applications .

Stereochemical Influence :

  • The (S)-enantiomer of the target compound shows a 20% higher predicted binding affinity compared to its (R)-counterpart in molecular dynamics (MD) simulations, highlighting the role of chirality in target engagement .

ADME Profiles :

  • 3-[2-(Pyridin-2-yl)benzyl]piperazin-2-one exhibits favorable ADME properties (e.g., moderate logP = 2.1, CNS permeability) due to its balanced lipophilicity . The target compound, however, has a lower logP (1.8), suggesting improved aqueous solubility .

Computational Validation :

  • Docking studies rank this compound as a high-priority scaffold for further optimization, with a Glide score of -9.2 kcal/mol against HIV-1 protease . Comparatively, chalcone derivatives (e.g., compound 108) show stronger binding (-10.4 kcal/mol) but lack the piperazin-2-one ring’s conformational rigidity .

Structural Insights

  • Piperazin-2-one Core : The lactam ring provides hydrogen-bonding capabilities (via the carbonyl oxygen) and rigidity, critical for maintaining bioactive conformations .
  • Fluorine Substitution : Fluorine at the para position enhances electronegativity and C-F bond stability, improving resistance to oxidative metabolism .

Biological Activity

(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound exhibits various mechanisms of action, primarily through its interactions with specific molecular targets such as receptors and enzymes. Below, we explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Substituents : A 4-fluoro-2-methylphenyl group that influences its reactivity and biological properties.

The unique chiral configuration and the presence of fluorine and methyl groups contribute to its distinct pharmacological profile.

The compound's mechanism of action involves:

  • Receptor Binding : It has been studied for its affinity towards various receptors, including neurokinin (NK) receptors, which are implicated in pain and anxiety regulation.
  • Enzyme Modulation : this compound may inhibit specific enzymes, affecting metabolic pathways related to disease processes.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown its potential to inhibit the proliferation of cancer cell lines, suggesting its role as a candidate in cancer therapy .

Neurokinin Receptor Antagonism

As a selective NK-1 receptor antagonist, this compound has been investigated for its effects on anxiety and pain relief. Preclinical studies suggest that it may offer therapeutic benefits in conditions associated with heightened neurokinin signaling .

Antimicrobial Activity

The compound has also been explored for antimicrobial properties. Preliminary data indicate effectiveness against certain bacterial strains, although further studies are needed to establish its full spectrum of activity .

Case Studies and Experimental Data

  • Anticancer Efficacy : A study demonstrated that this compound inhibited cell viability in various cancer cell lines by inducing apoptosis. The IC50 values varied across different cell types, indicating selective potency.
  • Neurokinin Receptor Studies : In a series of assays, the compound displayed high binding affinity to NK-1 receptors with an IC50 value in the low nanomolar range. This suggests significant potential for treating anxiety-related disorders .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound could inhibit bacterial growth effectively at concentrations below 50 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, AntimicrobialNK receptor antagonist
VestipitantStructureAnxiety treatmentNK receptor antagonist
4-Fluoro-2-methylphenylpiperazineStructureModerate activityLess selective

Q & A

Q. How can the synthetic yield of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one be optimized?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using ethanol as a solvent under reflux (60°C) with ethylene oxide as an alkylating agent improved yields in analogous piperazinone syntheses . Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) and monitoring by TLC or HPLC ensures minimal byproduct formation. Kinetic studies to identify rate-limiting steps (e.g., ring closure) are critical for scaling up .

Q. What analytical techniques are recommended for structural confirmation and stereochemical assignment?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data (e.g., triclinic P1 space group parameters: a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å, c=13.5147c = 13.5147 Å) .
  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorophenyl and methyl substituents.
  • Circular Dichroism (CD) : Essential for verifying the (S)-configuration by comparing optical rotation with enantiomeric standards .

Q. How can purity and potential impurities be assessed in this compound?

Methodological Answer:

  • Reverse-phase HPLC : Utilize a Box-Behnken design to optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and column selection (e.g., C18). Validate linearity (R2^2 > 0.999), LOD/LOQ, and precision (RSD < 2%) .
  • Mass spectrometry : Detect trace impurities via HRMS or LC-MS, focusing on common byproducts like des-fluoro analogs or ring-opened intermediates .

Advanced Research Questions

Q. How can low enantiomeric purity during synthesis be resolved?

Methodological Answer:

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol) to separate enantiomers .
  • Kinetic resolution : Employ enantioselective catalysts (e.g., chiral amines) during ring-closure steps to favor the (S)-isomer .

Q. What strategies validate pharmacological target engagement for this compound?

Methodological Answer:

  • DPP-4 inhibition assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies. Compare with evogliptin derivatives, which show IC50_{50} values in the nM range .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with DPP-4’s catalytic site (e.g., S1/S2 subsites) .

Q. How can contradictory solubility data in different solvents be addressed?

Methodological Answer:

  • Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG for in vivo formulations) .
  • Thermal analysis : Perform DSC/TGA to assess polymorphic stability, which may explain solubility discrepancies .

Q. How to validate analytical methods for stability studies under stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acid/base hydrolysis, oxidative (H2_2O2_2), and photolytic stress. Monitor degradation products via UPLC-PDA and correlate with mass fragmentation patterns .
  • ICH guidelines : Validate specificity, accuracy (recovery 98–102%), and robustness (e.g., column temperature ±5°C) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability (e.g., 100 ns simulations in GROMACS) to identify critical residues for DPP-4 inhibition .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal assays : Cross-validate using enzyme inhibition, cell-based (e.g., cAMP modulation), and in vivo models (e.g., HFD-induced diabetic mice) .
  • Control experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Q. How to design in vivo studies accounting for metabolic stability?

Methodological Answer:

  • Pharmacokinetic (PK) modeling : Use non-compartmental analysis to estimate half-life, clearance, and bioavailability in rodent models .
  • Metabolite profiling : Identify phase I/II metabolites via LC-QTOF-MS, focusing on piperazinone ring oxidation or fluorophenyl demethylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.